Product packaging for Discosiolide(Cat. No.:)

Discosiolide

Cat. No.: B1247478
M. Wt: 294.4 g/mol
InChI Key: CKRYWVQIHADFLK-RBSFLKMASA-N
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Description

Contextualization within Natural Product Chemistry

Discosiolide is a naturally occurring compound that belongs to the furofuranone class of secondary metabolites. nih.govifremer.fr Natural products, which are substances produced by living organisms, have historically been a cornerstone of drug discovery and chemical research, providing structurally diverse and complex molecular architectures that are often challenging to synthesize. nih.govufl.edu this compound is a prime example of such a molecule, originating from fungal species. nih.gov It is part of a larger family of structurally related bicyclic exomethylene furofuranones, which are characterized by a core fused ring system and varying lipophilic side chains. ifremer.frvdoc.pub The study of compounds like this compound is central to the field of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological investigation of these unique molecules. wur.nlwgtn.ac.nz

Table 1: Chemical Properties of this compound

Property Value
PubChem CID 10379704 nih.gov
Molecular Formula C17H26O4 nih.gov
Molecular Weight 294.4 g/mol nih.gov
IUPAC Name (3aR,4R,6aR)-4-decyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione nih.gov

| InChIKey | CKRYWVQIHADFLK-RBSFLKMASA-N nih.gov |

Historical Overview of this compound Discovery and Early Investigations

This compound was first reported in the scientific literature in 1994 by Krohn and colleagues. caymanchem.com The compound was isolated during investigations into biologically active metabolites from fungi. Specifically, it was identified from cultures of Discosia sp. and Sporothrix sp. nih.govcaymanchem.com Alongside its discovery, several related analogs were also reported, including Sporothriolide (B120571), Canadensolide (B1215938), Avenaciolide, and Ethiosolide. ifremer.frfrontiersin.orgird.fr These compounds share the same furofuranone core but differ in the length of their alkyl side chain. ifremer.frfrontiersin.org Early research efforts focused on elucidating the planar structure and relative stereochemistry of this compound. Initial biological screenings revealed that this compound and its analogs possess notable antifungal and herbicidal activities, establishing them as compounds of interest for further biological and synthetic studies. ifremer.frfrontiersin.orgird.fr The first total synthesis, which also confirmed the absolute stereochemistry of the molecule, was achieved using a radical cyclisation approach. jst.go.jp

Table 2: this compound and Related Furofuranone Analogs

Compound Name Side Chain (R=)
This compound C10H21 vdoc.pub
(-)-Avenaciolide C8H17 vdoc.pub
(-)-Isoavenaciolide C8H17 vdoc.pub
Ethiosolide C2H5 vdoc.pub
Sporothriolide C6H13

| Canadensolide | C5H11 |

Significance of this compound in Chemical Biology and Organic Synthesis Research

The unique structure and biological activity of this compound make it a significant target in the fields of organic synthesis and chemical biology. ugent.beox.ac.uk In organic synthesis, the challenge of constructing its specific stereocenters and the bicyclic lactone system has driven the development of new synthetic methods and strategies. researchgate.netchim.it The total synthesis of this compound not only provides a means to confirm its structure but also enables access to larger quantities of the material for more extensive biological evaluation, which is often limited by the amount that can be obtained from its natural source. wgtn.ac.nzox.ac.uk

In chemical biology, which utilizes small molecules to study and manipulate biological systems, this compound serves as a valuable chemical probe. riken.jpgla.ac.uk Its antifungal properties suggest that it interacts with specific biological targets within fungal cells. frontiersin.org By studying its mechanism of action, researchers can gain insights into fundamental fungal biology, potentially identifying new pathways or proteins that could be targeted for the development of novel antifungal agents. nih.goveie.gr The synthesis of analogs of this compound allows for structure-activity relationship (SAR) studies, helping to identify the key structural features required for its biological effects. wgtn.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O4 B1247478 Discosiolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(3aR,4R,6aR)-4-decyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-13-14-12(2)16(18)21-15(14)17(19)20-13/h13-15H,2-11H2,1H3/t13-,14-,15-/m1/s1

InChI Key

CKRYWVQIHADFLK-RBSFLKMASA-N

SMILES

CCCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

Isomeric SMILES

CCCCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C

Canonical SMILES

CCCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

Synonyms

4-decyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione
discosiolide

Origin of Product

United States

Origin, Isolation, and Advanced Structural Elucidation of Discosiolide

Research into Natural Sources and Producing Organisms

Discosiolide is a secondary metabolite produced by various species of fungi. nih.gov Research has identified the primary producing organisms as belonging to the genera Discosia and Sporothrix. nih.govtu-braunschweig.de These fungi are often found as endophytes, living within the tissues of other plants or marine organisms without causing apparent disease. For instance, related compounds like sporothriolide (B120571) have been isolated from Sporothrix sp. and the fungus Hypoxylon monticulosum, which itself was isolated from a marine sponge. nih.govfrontiersin.org

The fungal family Xylariaceae, which includes the genus Hypoxylon, is recognized as a particularly prolific source of diverse and bioactive secondary metabolites. nih.govresearchgate.net The production of compounds like this compound is part of the fungus's chemical defense mechanisms, helping it to compete with other microorganisms. researchgate.net The identification of these fungal species as the source of this compound has been confirmed through cultivation in laboratory settings, extraction of the culture broth, and subsequent chemical analysis. tu-braunschweig.denih.gov

Methodologies for Isolation and Purification

The isolation of this compound from a crude fungal extract is a multi-step process that relies on the compound's unique physicochemical properties to separate it from a complex mixture of other metabolites.

Modern chromatographic techniques are essential for obtaining pure this compound. The general strategy involves a series of purification steps that progressively enrich the concentration of the target compound. nih.gov

Initially, a crude extract obtained from the fungal culture (typically using a solvent like ethyl acetate) undergoes a preliminary fractionation. mdpi.com This can be achieved using methods like Vacuum Liquid Chromatography (VLC) or liquid-liquid partitioning. nih.gov These initial steps separate the components based on broad polarity differences, effectively removing highly polar or non-polar impurities and reducing the complexity of the mixture. nih.gov

The fractions containing this compound are then subjected to High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This technique offers high resolution and is a cornerstone of modern natural product isolation. rotachrom.com A common approach is to use reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the solvent composition is changed over time, is typically employed to effectively separate compounds with different polarities. uomustansiriyah.edu.iq The isolation is often performed on a preparative or semi-preparative scale to yield sufficient quantities of the pure compound for structural analysis and bioassays. frontiersin.orgnih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which measures UV absorbance, and sometimes an evaporative light-scattering detector (ELSD) for compounds lacking a strong chromophore. frontiersin.org

Table 1: Typical Chromatographic Workflow for this compound Isolation

Step Technique Stationary Phase Mobile Phase (Typical) Purpose
1. Initial Fractionation Vacuum Liquid Chromatography (VLC) Silica Gel Step-gradient of Hexane/Ethyl Acetate (B1210297) Gross separation based on polarity.
2. Intermediate Purification Flash Chromatography C18 Reversed-Phase Silica Gradient of Water/Methanol Further purification of active fractions.

| 3. Final Purification | Preparative HPLC | C18 Reversed-Phase | Isocratic or shallow gradient of Water/Acetonitrile | Isolation of pure this compound. |

Bioassay-guided fractionation is a systematic approach used to isolate bioactive natural products from a complex mixture. nih.gov This strategy is particularly relevant for this compound and its analogs, which are known to possess antifungal properties. nih.govfrontiersin.org The process involves iteratively testing the biological activity of chromatographic fractions to pinpoint the active compound. mdpi.com

The process begins by testing the crude fungal extract for a specific biological activity, such as inhibition of fungal growth. nih.govcmfri.org.in If the extract is active, it is separated into several fractions using a chromatographic technique like VLC. Each of these fractions is then tested in the same bioassay. The fraction that demonstrates the highest activity is selected for further separation, for example, by HPLC. dergipark.org.tr This cycle of separation and bioassay is repeated, each time focusing on the most potent fraction, until a single pure compound responsible for the activity—in this case, this compound—is isolated. researchgate.net This method ensures that the purification effort is concentrated on biologically relevant molecules, making it an efficient strategy for discovering new potential drug leads. nih.gov

Advanced Chromatographic Techniques in this compound Isolation

Advanced Spectroscopic Techniques for Structural Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules like this compound. nih.gov A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

1D NMR: The ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings (chemical shift), as well as how many neighboring protons they have (splitting patterns). libretexts.org The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. mdpi.com

2D NMR: These experiments show correlations between different nuclei, which is crucial for establishing the molecule's framework.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is key for connecting the different spin systems and piecing together the entire carbon skeleton. frontiersin.org

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if they are not directly bonded. This information is vital for determining the relative stereochemistry of the molecule, such as the cis or trans relationship of substituents on the furofuranone ring system. frontiersin.org

By combining the data from these experiments, chemists can unambiguously assign the constitution and relative configuration of this compound. mdpi.com

Table 2: Representative NMR Data for the Furofuranone Core of a this compound-like structure

Position ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (H to C) Key ROESY/NOESY Correlations
2 - 170.1 - -
3 6.54 (d), 5.95 (d) 133.6 H-3 to C-2, C-3a, C-4 H-3 to H-4
3a 5.14 (m) 85.2 H-3a to C-2, C-4, C-6a H-3a to H-6a, H-4
4 4.64 (m) 45.1 H-4 to C-3a, C-5, C-1' H-4 to H-5
6 - 176.4 - -
6a 4.00 (d) 80.8 H-6a to C-2, C-3a, C-6 H-6a to H-3a

(Note: Data is representative and compiled from principles described in sources nih.govfrontiersin.orgmdpi.com. Actual values may vary based on solvent and specific isomer.)

Mass spectrometry is a critical complementary technique to NMR in structure elucidation. nih.gov High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with very high precision. nih.govfrontiersin.org

This precise mass measurement allows for the unambiguous calculation of the molecular formula. For this compound, the molecular formula has been determined to be C₁₇H₂₆O₄. nih.gov Knowing the exact molecular formula is the first and most crucial step in structure elucidation, as it defines the number of atoms of each element present and allows for the calculation of the degree of unsaturation (rings and double bonds). mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) can be employed for fragmentation analysis. In this technique, the molecular ion of this compound is selected and fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable clues about the structure, such as the loss of the decyl side chain or the opening of the lactone rings, which helps to confirm the connectivity proposed by NMR data. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Sporothriolide
Ethyl Acetate
Water
Acetonitrile
Methanol

X-ray Crystallography for Definitive Stereochemical and Absolute Configuration Assignment

To unambiguously determine the three-dimensional arrangement of atoms in a molecule, including its stereochemistry and absolute configuration, X-ray crystallography stands as the gold standard. nih.gov This powerful analytical method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. wikipedia.orglibretexts.org

For this compound, X-ray crystallography would provide the definitive assignment of the relative and absolute stereochemistry at its chiral centers. nih.gov This information is crucial for understanding its biological activity and for guiding synthetic efforts.

Computational Approaches to Structural Elucidation and Conformation Analysis

In conjunction with experimental techniques, computational chemistry offers powerful tools for elucidating and understanding the structure and behavior of molecules like this compound.

Quantum Mechanical Calculations for Spectroscopic Data Interpretation

Quantum mechanical (QM) calculations are a cornerstone of computational chemistry, providing a theoretical framework to understand the electronic structure and properties of molecules. idosr.org These methods, which solve the Schrödinger equation for a given molecular system, can be used to predict a wide range of properties, including spectroscopic data. idosr.orgwikipedia.org

In the context of this compound, QM calculations can be employed to compute theoretical IR and UV-Vis spectra. These calculated spectra can then be compared with the experimental data to aid in the assignment of vibrational modes and electronic transitions. This synergy between theory and experiment can lead to a more confident and detailed interpretation of the spectroscopic results. Furthermore, QM methods can be used to calculate other molecular properties that are not directly accessible through routine spectroscopy, providing deeper insights into the molecule's electronic nature. The use of quantum mechanics is becoming increasingly vital in fields like drug discovery for more accurate predictions of molecular interactions. nih.gov

Conformational Analysis Studies

Natural products like this compound often possess significant conformational flexibility due to the presence of rotatable single bonds. nih.govConformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com

Biosynthetic Pathway Elucidation of Discosiolide

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of furofurandione and butenolide compounds is generally understood to originate from polyketide or fatty acid precursors. Based on studies of related molecules, the biosynthesis of discosiolide is hypothesized to follow a pathway analogous to that of canadensolide (B1215938) and sporothriolide (B120571). nih.gov

The proposed pathway likely commences with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes a series of modifications, including reductions and cyclizations, to form the core butenolide structure. For the related compound canadensolide, extensive labeling studies have been conducted, suggesting that it is not a precursor to other derivatives but rather that they share common precursors. nih.gov This implies a branching pathway where a central intermediate can be modified to produce a variety of related structures, including, hypothetically, this compound.

Precursor incorporation studies on related butenolides have utilized labeled acetate (B1210297) and other small molecules to trace their incorporation into the final structure, confirming the polyketide origin of the carbon backbone. nih.govbeilstein-journals.org While direct precursor incorporation data for this compound is not available, it is presumed to be derived from similar acetate and malonate building blocks.

A proposed general biosynthetic relationship for sporothriolide and its analogs, which would include this compound, suggests that shunt products are common, rather than a linear pathway where one compound serves as the direct precursor for the next. nih.gov

Isotopic Labeling Studies for Carbon Skeleton Assembly

Isotopic labeling is a powerful technique for deciphering the assembly of carbon skeletons in natural products. beilstein-journals.orgnih.gov In the case of the structurally similar canadensolide, feeding experiments with ¹³C-labeled precursors have been instrumental in understanding its biosynthesis. nih.gov These studies have confirmed the polyketide origin of the molecule and have helped to map the specific incorporation pattern of acetate and other precursor units.

While specific isotopic labeling studies on this compound have not been reported, the methodology used for canadensolide provides a clear blueprint for how such an investigation would be conducted. The general approach would involve:

Feeding of Labeled Precursors: The producing organism, Discosia sp., would be cultured in the presence of isotopically labeled precursors, such as [1- ¹³C]acetate, [2- ¹³C]acetate, or [U- ¹³C]glucose.

Isolation and NMR Analysis: After a suitable incubation period, the this compound would be isolated, and its ¹³C NMR spectrum would be recorded.

Analysis of Labeling Patterns: The pattern of ¹³C enrichment in the this compound molecule would reveal the origin of each carbon atom, thereby elucidating the assembly of its carbon skeleton.

This type of study would be expected to confirm a polyketide-based assembly for this compound, similar to its structural relatives.

Table 1: Proposed Precursors for this compound Biosynthesis Based on Analogy with Related Compounds

Precursor Expected Role in Biosynthesis
Acetyl-CoA Starter unit for the polyketide chain
Malonyl-CoA Extender units for the polyketide chain

Enzymatic Steps and Key Biosynthetic Intermediates Identification

The biosynthesis of this compound is predicted to be catalyzed by a series of enzymes, primarily a polyketide synthase (PKS) and various modifying enzymes. wikipedia.orgnih.gov Based on the proposed pathway for sporothriolide and canadensolide, the key enzymatic steps are likely to include:

Polyketide Synthesis: A Type I PKS would catalyze the iterative condensation of malonyl-CoA units to an acetyl-CoA starter unit to assemble the initial polyketide chain. nih.gov

Hydroxylation: A hydroxylase, likely a cytochrome P450 monooxygenase, would introduce a hydroxyl group at a specific position on the polyketide chain. kit.ac.jp

Dehydration and Cyclization: A dehydratase would then facilitate the removal of a water molecule, leading to the formation of the butenolide ring structure. kit.ac.jp

Further Modifications: Additional enzymes may be involved in tailoring the side chain of the molecule to produce the final structure of this compound.

Key intermediates in the biosynthesis of related compounds like canadensolide have been identified, including open-chain polyketides and hydroxylated precursors. nih.gov It is hypothesized that similar intermediates exist in the biosynthetic pathway of this compound.

Table 2: Hypothetical Enzymatic Steps in this compound Biosynthesis

Enzymatic Step Enzyme Class Function
Chain Initiation and Elongation Polyketide Synthase (PKS) Assembles the polyketide backbone from acetate and malonate units.
Hydroxylation Hydroxylase Introduces a hydroxyl group onto the polyketide chain.
Cyclization/Lactonization Dehydratase/Cyclase Forms the furofurandione ring system.

Genetic Basis and Biosynthetic Gene Cluster Investigation

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs) on the chromosome of the producing organism. wikipedia.orgbiorxiv.org These clusters contain the genes encoding all the enzymes required for the synthesis of the natural product, as well as regulatory and transport proteins. nih.govmdpi.com

While the specific BGC for this compound has not yet been identified and characterized, it is anticipated that Discosia sp. possesses a dedicated gene cluster for its production. The investigation of this BGC would involve:

Genome Sequencing: The entire genome of the this compound-producing strain of Discosia sp. would be sequenced.

Bioinformatic Analysis: The genome sequence would be analyzed using bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. secondarymetabolites.org The search would specifically look for clusters containing a PKS gene, as this is the hallmark of polyketide biosynthesis.

Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, targeted gene knockout experiments could be performed. If the deletion of a specific gene or the entire cluster abolishes this compound production, it would confirm its involvement. Furthermore, the BGC could be expressed in a heterologous host to see if it directs the synthesis of this compound. researchgate.net

The identification and characterization of the this compound BGC would provide definitive proof of its biosynthetic pathway and would open up possibilities for the engineered biosynthesis of novel analogs.

Total Chemical Synthesis of Discosiolide

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of discosiolide reveals several key challenges, primarily the stereocontrolled construction of the cis-fused tetrahydrofuro[3,4-b]furan-2,4-dione core and the installation of the alkyl side chain with the correct stereochemistry.

A pivotal approach to the synthesis of this compound and its structural relatives, such as sporothriolide (B120571), involves the disconnection of the bicyclic lactone system. capes.gov.brresearchgate.net A common strategy is to retrospectively open one of the lactone rings to reveal a functionalized tetrahydrofuran (B95107) precursor. This intermediate can be further simplified by disconnecting the carbon-carbon bond that forms the tetrahydrofuran ring itself.

One of the first total syntheses of this compound employed a radical cyclization strategy. capes.gov.br The retrosynthetic blueprint for this approach is outlined below:

Disconnection of the lactone: The ester linkage of the butenolide ring is disconnected, leading back to a hydroxy-acid or a related precursor.

Disconnection of the furofuranone core: The core is simplified by a disconnection that sets the stage for a key radical cyclization reaction. This transforms the bicyclic system into an acyclic precursor containing a radical precursor (e.g., a xanthate) and a radical acceptor.

Chiral Pool Starting Material: The synthesis originates from a readily available chiral starting material, "diacetone glucose," which provides the necessary stereochemical framework. capes.gov.br

This retrosynthetic strategy is advantageous as it leverages a powerful radical cyclization reaction to form the key cis-fused bicyclic system in a stereoselective manner. capes.gov.br

Development of Enantioselective Synthetic Methodologies

The absolute stereochemistry of this compound necessitates the use of enantioselective methods to control the formation of its stereocenters. The two primary approaches involve the use of asymmetric catalysis and chiral auxiliaries.

While not explicitly detailed in the first total synthesis of this compound itself, related syntheses of furofuranones have employed asymmetric catalysis. For instance, in the synthesis of the structurally related sporothriolide, a Sharpless asymmetric dihydroxylation was utilized. rsc.org This reaction introduces two adjacent hydroxyl groups with high enantioselectivity, which can then be further elaborated to form the lactone portion of the molecule.

A more common and highly effective strategy for controlling the stereochemistry in the synthesis of this compound and its analogues is the use of chiral auxiliaries. The synthesis of sporothriolide by Kimura and coworkers provides a prime example of this approach, which is directly applicable to the stereochemical challenges of this compound. rsc.orgacs.org

In this synthesis, an Evans oxazolidinone is employed as a chiral auxiliary to direct a highly diastereoselective Michael addition. acs.orgnih.govacs.org The specific reaction involves the addition of an N-acyl oxazolidinone to a nitroalkene. rsc.org This key step establishes two of the critical stereocenters of the furofuranone core with excellent control. The chiral auxiliary is then cleaved and can be recovered, making this a highly efficient method for introducing chirality.

The first total synthesis of this compound utilized a chiron approach, starting from diacetone glucose, a derivative of glucose. capes.gov.br In this case, the inherent chirality of the starting material is carried through the synthetic sequence to establish the stereocenters of the final product.

Design and Synthesis of Discosiolide Analogs and Derivatives

Principles of Rational Design for Structural Modifications

Rational design is a strategy focused on creating new molecules with specific functionalities based on a predictive understanding of how a molecule's structure affects its biological behavior. wikipedia.org This approach moves beyond random screening by making calculated, hypothesis-driven modifications to a known active compound, or "hit," like discosiolide. The primary goals for the rational design of this compound analogs include:

Improving Biological Potency: Increasing the desired biological effect at lower concentrations.

Enhancing Selectivity: Increasing the molecule's activity against a specific biological target while minimizing effects on other targets to reduce potential side effects.

Optimizing Physicochemical Properties: Modifying the structure to improve solubility, stability, and cell permeability.

Simplifying the Molecular Structure: Creating analogs that are easier and more cost-effective to synthesize while retaining or improving biological activity.

For this compound, rational design focuses on several key structural features. The bicyclic γ-lactone core is considered a critical pharmacophore, but modifications to the ring system or the exocyclic methylene (B1212753) group could be explored. The long alkyl side chain is a primary target for modification, as its length, branching, and the introduction of various functional groups can significantly impact lipophilicity and interactions with biological targets. wikipedia.org By systematically altering these regions, researchers can build a comprehensive understanding of the molecule's structure-activity relationship. gardp.orgoncodesign-services.com

Synthetic Methodologies for this compound Analogs

The synthesis of this compound analogs can be broadly categorized into two main approaches: semisynthesis starting from the natural product and de novo synthesis building the molecules from simple chemical precursors.

Semisynthesis involves using the naturally isolated this compound as a starting material for chemical modifications. This approach is advantageous as it begins with the correct stereochemistry of the complex core structure already established. Potential semisynthetic strategies for this compound could include:

Modification of the Alkyl Side Chain: The terminal end of the C10 alkyl chain could be functionalized via oxidation to introduce hydroxyl, carboxyl, or other polar groups.

Saturation of the Exomethylene Group: The exocyclic double bond on the lactone ring is a reactive site. Catalytic hydrogenation could reduce this double bond, allowing chemists to probe its importance for biological activity.

Reactions at the Lactone Carbonyl: While challenging without opening the ring, the carbonyl group is a key feature. Its reduction or conversion to a thionolactone could yield informative analogs.

These modifications, while often modest in scope, can provide rapid insights into which functional groups are essential for activity.

De novo (from scratch) synthesis offers greater flexibility to create analogs with significant structural changes that are not accessible through semisynthesis. mdpi.comchemrxiv.org This approach is essential for producing simplified scaffolds that may be easier to synthesize and optimize. nih.gov Key strategies include:

Convergent Synthesis: Building separate fragments of the molecule that are later joined together. For this compound analogs, one fragment could be the butenolide ring and the other a modified side chain, which are then coupled.

Cascade Reactions: Designing a sequence where multiple chemical bonds are formed in a single step, which can efficiently construct the complex bicyclic core.

Scaffold Hopping: Replacing the core bicyclic furofuranone structure with other chemical scaffolds that maintain a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new classes of compounds with similar biological activities but different core structures. nih.gov

Modern synthetic methods like transition-metal catalysis are pivotal in these de novo approaches, enabling the construction of complex molecular architectures with high efficiency and control. mdpi.com

Semisynthetic Approaches from this compound

Strategy and Application of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine which parts are responsible for its biological effects. wikipedia.orgoncodesign-services.com The goal is to build a detailed map correlating structural features with biological potency and selectivity, which then guides the design of more effective molecules. gardp.orgnih.gov

Positional scanning involves making systematic changes at specific positions on the molecule and observing the effect on activity. For this compound, an initial SAR can be inferred by comparing it to structurally related natural products that vary primarily in the length of their alkyl side chain.

Table 1: Comparison of this compound and Related Natural Furofuranones

Compound Name R Group (Side Chain) Natural Source Organism
This compound C10H21 Discosia sp.
Avenaciolide C8H17 Aspergillus avenaceus
4-epi-Ethiosolide C2H5 Streptomyces sp.
Ethiosolide C2H5 Streptomyces sp.

| (-)-Isovenaciolide | C8H17 | Aspergillus versicolor |

This table is generated based on data available in the literature. vdoc.pub

A more detailed SAR study would involve the synthesis of a library of analogs where the C10H21 side chain of this compound is replaced with:

Chains of varying length (e.g., C2, C4, C6, C8, C12).

Branched alkyl groups.

Chains containing unsaturation (alkenes or alkynes).

Chains incorporating functional groups like ethers, alcohols, or amides.

Aromatic or cyclic groups.

By testing these analogs in biological assays, researchers can determine the optimal size, shape, and polarity of the side chain for maximum activity. Similarly, modifications to the lactone core, such as removing the exomethylene group or changing ring substituents, would further clarify the structural requirements for its biological function. wikipedia.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. numberanalytics.comnih.gov Most biological targets, such as enzymes and receptors, are chiral themselves and will interact differently with different stereoisomers of a drug molecule. nih.govwits.ac.za

The this compound molecule possesses multiple chiral centers within its bicyclic core. This means it can exist in various stereoisomeric forms (enantiomers and diastereomers). It is highly probable that only one of these isomers is responsible for the majority of its biological activity. The other isomers may be significantly less active or even inactive. usda.gov

Therefore, a key aspect of synthesizing this compound analogs is controlling the stereochemistry to produce single, pure isomers. beilstein-journals.org Comparing the biological activities of different stereoisomers is a crucial part of SAR studies. For example, if the natural (+)-disosiolide is active but its synthetic enantiomer, (-)-disosiolide, is not, it provides strong evidence that the molecule interacts with a specific, stereoselective binding site in its biological target. nih.gov This knowledge is vital for designing potent and selective drugs, as using a single active isomer can improve efficacy and reduce the potential for off-target effects. numberanalytics.com

Computational Chemistry in SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry is a pivotal component in the modern drug discovery pipeline, providing critical insights into the structure-activity relationships (SAR) that govern the biological effects of natural products like this compound. Through molecular modeling, researchers can visualize and analyze the three-dimensional structure of this compound, predicting its preferred shapes or conformations. This is particularly crucial for macrolides, which are known for their conformational flexibility. nih.govijpsr.com Understanding the low-energy conformations of the 12-membered this compound ring is fundamental to comprehending how it interacts with its biological targets. nsf.gov Techniques such as molecular mechanics and molecular dynamics simulations are employed to map the conformational landscape of this compound and its derivatives. These models help rationalize why certain structural modifications enhance biological activity while others diminish it, thereby guiding the synthesis of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this analysis a step further by creating a mathematical link between a set of chemical structures and their corresponding biological activities. ajol.info For a series of this compound analogs, a QSAR model would aim to correlate their antiproliferative potencies with specific, calculable molecular descriptors. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.govnih.gov While specific, published QSAR models for this compound are not widely available, the methodology can be illustrated with a hypothetical study. By systematically varying substituents on the this compound scaffold and measuring their biological impact, a predictive QSAR equation can be derived. For instance, such a model might reveal that a high electrostatic potential in the region of the C4-hydroxyl group is positively correlated with activity, providing a clear, actionable strategy for future analog design.

The following interactive table illustrates the type of data used to build a QSAR model for a hypothetical series of this compound analogs.

AnalogLogP (Hydrophobicity)Dipole Moment (D)Molecular Volume (ų)Biological Activity (IC₅₀, µM)
This compound 2.83.53101.5
Analog I 3.23.83250.8
Analog II 2.53.13005.2
Analog III 3.54.13400.5
Analog IV 2.93.63151.2
This table is illustrative and presents hypothetical data to demonstrate the principles of QSAR.

Scaffold Hopping and Bioisosteric Replacement Strategies

Beyond incremental modifications, advanced medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement are employed to explore novel chemical space and develop analogs with significantly improved drug-like properties. acs.orgnih.gov These techniques are central to overcoming liabilities of a natural product lead, such as poor metabolic stability or synthetic inaccessibility, while retaining or enhancing its desired biological activity.

Scaffold hopping involves replacing the central molecular framework—in this case, the 12-membered macrolactone ring of this compound—with a structurally different core. acs.org The goal is to find a new scaffold that can present the key pharmacophoric elements (e.g., hydroxyl groups, side chains) in the same spatial orientation as the original molecule, thus preserving the interactions with the biological target. researchgate.net Given that 12-membered macrolactones are considered "privileged scaffolds" due to their prevalence in bioactive natural products, a hopping strategy might explore other macrocyclic architectures (e.g., 13- or 14-membered rings) or even non-macrocyclic, more rigid platforms that mimic the bioactive conformation of this compound. nsf.gov This can lead to the discovery of entirely new classes of compounds with superior pharmacological profiles.

Bioisosteric replacement is a more focused strategy where a specific functional group or substructure is exchanged for another with similar physicochemical properties. drughunter.comslideshare.net This is a powerful tool for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound analogs, numerous bioisosteric replacements could be envisioned. For example, the ester group within the macrolactone is a potential site of metabolic hydrolysis by esterases. Replacing it with a more stable amide bioisostere could enhance the compound's metabolic lifetime. Similarly, hydroxyl groups, which are key for hydrogen bonding interactions, could be replaced by other groups like amines or small heterocycles to modulate binding affinity and physicochemical properties. researchgate.net

The table below details potential bioisosteric replacements that could be applied to the this compound scaffold and the rationale behind them.

Original Group in this compoundPotential Bioisosteric ReplacementPrimary Rationale for Replacement
Ester (-COO-)Amide (-CONH-), Reverse Amide (-NHCO-)Improve metabolic stability against hydrolysis. drughunter.com
Hydroxyl (-OH)Amine (-NH₂), Thiol (-SH), Methoxy (-OCH₃)Modulate hydrogen bonding potential, polarity, and metabolic profile.
Methyl (-CH₃)Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃)Alter steric bulk, lipophilicity, and block metabolic oxidation.
Alkene (C=C)Cyclopropane, Alkyne (C≡C)Increase rigidity, alter geometry, and improve metabolic stability.
Carbonyl (C=O)Thiocarbonyl (C=S), Oxime (=N-OH)Modify electronic properties and hydrogen bonding capabilities.

By synergistically using computational modeling to predict the effects of these changes, scaffold hopping and bioisosteric replacement strategies provide a rational and efficient pathway for evolving the natural product this compound into a viable clinical candidate.

Molecular and Cellular Biological Investigations of Discosiolide S Actions

In Vitro and Cell-Based Assay Development for Activity Profiling

The initial discovery of Discosiolide's bioactivity, such as its antifungal effects, was likely the result of in vitro screening assays. frontiersin.org The development of a comprehensive panel of in vitro and cell-based assays is a critical next step for in-depth activity profiling. conceptlifesciences.com These assays provide a controlled environment to quantify the biological effects of a compound and are essential for guiding further research. nuvisan.comcriver.com

Modern drug discovery and chemical biology rely on a diverse array of cell-based assay formats. sygnaturediscovery.com These can range from simple endpoint measurements of cell viability and proliferation to more complex, high-content screens that monitor morphological changes or the expression of specific proteins. nuvisan.comnih.gov Reporter gene assays, where the expression of a reporter like luciferase is linked to the activity of a specific cellular pathway, are also powerful tools for profiling compound activity. bmglabtech.com For a compound like this compound, a typical assay cascade would involve:

Initial Viability/Cytotoxicity Assays: Using various cell lines (e.g., fungal, plant, mammalian) to determine the concentration range over which the compound exerts an effect.

Targeted Bioassays: Based on its known antifungal activity, specific assays measuring fungal growth inhibition, cell wall integrity, or mitochondrial function would be employed. vdoc.pub

High-Throughput Screening (HTS): Utilizing automated platforms to test the compound against large libraries of cell lines or under various conditions to uncover new activities. conceptlifesciences.com

While the antifungal activity of this compound is noted, detailed public-domain reports on the systematic development and application of a broad panel of cell-based assays specifically for its comprehensive activity profiling are not extensively available. Such development would be crucial for understanding its full biological potential and selectivity. conceptlifesciences.comsygnaturediscovery.com

Elucidation of Molecular Mechanisms of Action

Determining how a molecule like this compound exerts its phenotypic effects at a fundamental level is the primary goal of mechanistic studies. This involves identifying its direct molecular target and understanding how that interaction influences the complex network of cellular signaling. nih.gov

A biological target is a molecule within a living organism, most commonly a protein or nucleic acid, that binds to a drug or external substance, resulting in a change to its function. bioagilytix.com Identifying the direct molecular target of a bioactive small molecule is a key challenge in drug discovery and chemical biology. nih.gov Several powerful techniques are employed for this purpose:

Affinity-Based Methods: This approach involves chemically modifying the small molecule to create a "probe" (e.g., by adding a biotin (B1667282) tag) that can be used to isolate its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. thermofisher.com

Label-Free Methods: Techniques such as cellular thermal shift assay (CETSA) or stability-of-proteins-from-rates-of-oxidation (SPROX) can identify target engagement by observing how the compound affects a protein's stability without requiring modification of the compound. drughunter.com

Genetic and Genomic Approaches: Methods like drug-resistance screening or CRISPR-Cas9 based screens can identify genes that, when mutated, confer resistance to the compound, pointing toward the target or its pathway. drughunter.com

For this compound, its specific molecular target has not been definitively identified in publicly accessible literature. The interaction between a ligand and its target enzyme often involves specific binding to an active or allosteric site, inducing a conformational change that modulates the enzyme's activity. wuxiapptec.comscitechnol.com While studies on analogous compounds might suggest potential mechanisms, such as the disruption of mitochondrial ATP synthesis or cell wall synthesis in fungi, these targets have not been confirmed for this compound itself. vdoc.pub There is currently no available information from research findings on the direct interaction of this compound with nucleic acids. scispace.comthermofisher.comias.ac.in

Techniques to study pathway modulation include:

Transcriptomics and Proteomics: Analyzing changes in gene or protein expression profiles after treating cells with the compound can reveal which pathways are affected.

Phospho-proteomics: This method specifically looks at changes in protein phosphorylation, a key event in many signaling cascades.

Reporter Assays: As mentioned previously, cell lines with reporters for specific pathways (e.g., NF-κB, Wnt, MAPK) can be used to screen for pathway activation or inhibition.

Specific studies detailing the cellular signaling cascades modulated by this compound are not extensively documented. Elucidating these pathways is a necessary step to connect the initial phenotypic observation of antifungal activity to a concrete molecular mechanism. frontiersin.orgnih.gov For example, a study on citromycin, another compound isolated from Sporothrix sp., found that it inhibited cancer cell invasion by suppressing the ERK signaling pathway, demonstrating the type of mechanistic insight that can be gained from such studies. nih.gov

Identification of Direct Molecular Targets (e.g., Protein, Enzyme, Nucleic Acid Interactions)

Phenotypic Screening and Follow-up Mechanistic Studies in Model Systems

Phenotypic screening is a drug discovery strategy that identifies substances that produce a desired change, or phenotype, in a cell or organism without prior knowledge of the drug's target. wikipedia.orgnih.gov This approach, also known as classical pharmacology, has been the foundation for the discovery of many first-in-class drugs. nih.gov The initial discovery of this compound's antifungal and herbicidal activities represents a successful application of phenotypic screening. frontiersin.org

A typical phenotypic screening workflow involves:

Developing a disease-relevant assay using cells or model organisms (e.g., zebrafish, fruit flies). nih.govwikipedia.org

Screening a library of compounds to identify "hits" that produce the desired phenotypic change.

Performing "hit-to-lead" chemistry to produce more potent and specific analogs. nih.govnih.gov

Conducting follow-up mechanistic studies (target deconvolution) to identify the molecular target and mechanism of action of the validated hits. drughunter.comwikipedia.org

While this compound was identified through a phenotype-based approach, there is limited information available on its inclusion in broader phenotypic screening campaigns against other diseases or the subsequent in-depth mechanistic studies to fully de-convolute its mode of action in various model systems. charnwooddiscovery.com

Applications in Chemical Biology as a Research Probe

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. nih.gov To be considered a high-quality probe, a molecule should ideally have high affinity and selectivity for its target, a well-understood mechanism of action, and demonstrated activity in a cellular context.

Given that the precise molecular target and mechanism of action for this compound are not yet fully elucidated, its application as a selective chemical probe for biological research has not been established. Further research to characterize its selectivity and off-target effects would be required before it could be confidently used to probe the function of a specific biological pathway or protein.

Affinity probes are indispensable tools for the direct biochemical identification of a small molecule's binding partners. nih.gov The development process involves synthesizing an analog of the bioactive compound that incorporates a reactive group or a tag, while seeking to retain the original biological activity.

Common features of affinity probes include:

A recognition element: The core structure of the original molecule (e.g., this compound) that is responsible for binding.

A linker or spacer arm: A chain of atoms that connects the recognition element to the tag, minimizing steric hindrance.

A reporter or handle tag: A functional group, such as biotin or a fluorescent dye, that allows for the detection and isolation of the probe and its bound protein(s). thermofisher.com

Once synthesized, the affinity probe is incubated with cell lysates or live cells. The probe-protein complexes are then captured (e.g., using streptavidin beads for a biotin-tagged probe) and the bound proteins are identified by mass spectrometry. The development of a this compound-based affinity probe has not been reported, but it would represent a direct and powerful strategy to definitively identify its molecular target(s).

Use in Perturbing and Probing Biological Processes

This compound is a valuable chemical tool for perturbing and probing a variety of fundamental biological processes, primarily due to its function as an inhibitor of vacuolar-type H+-ATPase (V-ATPase). nih.gov V-ATPases are essential protein complexes that pump protons across membranes, a process critical for acidifying the interior of organelles like lysosomes, endosomes, and the Golgi apparatus. nih.govresearchgate.net By disrupting this acidification, this compound allows researchers to investigate the downstream consequences on cellular functions that depend on precise pH control.

The study of lysosomes and their role in cellular degradation pathways has been significantly advanced by small-molecule probes that interfere with their function. nih.gov this compound serves as such a probe, enabling detailed investigations into how lysosomal acidification affects the activity of degradative hydrolases, which require a low pH environment to function optimally. nih.gov Inhibition of the V-ATPase with compounds like this compound leads to a rise in the pH of the lysosomal lumen, impairing the breakdown of macromolecules and organelles delivered through autophagy and endocytosis. nih.govresearchgate.net

A key application of this compound is in the study of autophagy, a cellular recycling process where old or damaged cell components are enclosed in vesicles called autophagosomes and delivered to lysosomes for degradation. The fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo are strictly dependent on the acidic lysosomal environment. By treating cells with this compound, researchers can inhibit this final step, leading to an accumulation of autophagosomes. This provides a powerful method to study the dynamics and regulation of the autophagic pathway.

Furthermore, this compound is utilized to explore cellular processes that are regulated by pH, such as membrane trafficking and receptor-mediated endocytosis. The acidification of endocytic compartments is necessary for the dissociation of ligands from their receptors, allowing the receptors to be recycled back to the cell surface for reuse. scholaris.ca By perturbing this process, this compound helps to elucidate the intricate steps of receptor recycling and ligand processing.

This compound's utility also extends to cancer research. In many cancer cells, V-ATPases are highly active, contributing to the acidification of the tumor microenvironment, which can promote tumor growth and metastasis. scholaris.ca By inhibiting V-ATPase, this compound can be used as a research tool to study the role of pH in cancer progression and to identify potential therapeutic vulnerabilities.

The specificity of action is a crucial attribute for any chemical probe. While other compounds like bafilomycin A1 also inhibit V-ATPase, subtle differences in their mechanisms can provide complementary insights. nih.gov The use of such specific and potent inhibitors is essential for accurately dissecting the complex and multifaceted roles of the lysosome and V-ATPase in cellular physiology and disease. nih.govsickkids.ca

Table 1: Research Applications of this compound in Perturbing Biological Processes

Research AreaBiological Process InvestigatedCellular Effect of this compound Application
Organelle Biology Lysosomal & Endosomal AcidificationInhibition of V-ATPase leads to a rise in intra-organellar pH. nih.govresearchgate.net
Autophagy Autophagic FluxBlocks the degradation of autolysosomal content, causing accumulation of autophagosomes.
Membrane Trafficking Receptor-Mediated EndocytosisImpairs the dissociation of ligand-receptor complexes and subsequent receptor recycling. scholaris.ca
Cancer Biology Tumor MicroenvironmentCan be used to study the effects of inhibiting the acidification of the extracellular space around tumor cells. scholaris.ca

Challenges and Future Directions in Discosiolide Research

Remaining Challenges in Discosiolide Biosynthesis and Engineered Production

The biosynthesis of this compound, like that of similar compounds such as sporothriolide (B120571), is thought to involve fatty acids and oxaloacetate. researchgate.net However, the precise enzymatic machinery and regulatory networks governing its production in organisms like Discosia sp. remain largely uncharacterized. kit.ac.jpresearchgate.net A significant challenge lies in identifying and functionally annotating the specific biosynthetic gene cluster (BGC) responsible for this compound synthesis. Elucidating this pathway is crucial for several reasons. Firstly, it would provide fundamental insights into the metabolic capabilities of the producing organism. Secondly, it would pave the way for engineered production, which is often necessary to overcome the low yields typically obtained from natural sources. mdpi.com

Engineered production of this compound in a heterologous host, such as Aspergillus oryzae or Escherichia coli, presents its own set of challenges. researchgate.netmdpi.com These include the successful transfer and expression of the entire BGC, ensuring the availability of necessary precursor molecules in the new host, and optimizing fermentation conditions to maximize yield. researchgate.netmdpi.com Overcoming these hurdles will require a combination of genomic analysis, functional gene characterization, and metabolic engineering strategies.

Advancements in Synthetic Methodologies for Analogs and Complex Structures

While the total synthesis of this compound itself has not been extensively reported, the synthesis of structurally related compounds provides a roadmap for future endeavors. The development of synthetic methodologies is critical for producing sufficient quantities of this compound for biological testing and for creating structural analogs. libretexts.org These analogs, with strategic modifications to the this compound scaffold, are invaluable for structure-activity relationship (SAR) studies. libretexts.org SAR studies help to identify the key chemical features—or the pharmacophore—responsible for the compound's biological activity. libretexts.org

Recent advancements in synthetic organic chemistry, including novel catalytic methods and stereoselective reactions, offer powerful tools for tackling complex molecular architectures like that of this compound. mdpi.comnih.govbeilstein-journals.org The ability to efficiently synthesize a library of this compound analogs would enable a systematic exploration of its biological properties and could lead to the development of more potent and selective compounds. libretexts.orgnih.gov

Integration of Computational and Experimental Approaches in Target Identification and Mechanism Elucidation

A critical aspect of understanding the biological role of this compound is identifying its molecular target(s) within the cell. Traditional experimental methods for target identification can be time-consuming and may not always reveal the complete picture of a compound's interactions. ardigen.com The integration of computational approaches with experimental techniques offers a more efficient and comprehensive strategy. nih.govresearchgate.netnih.gov

Computational methods, such as molecular docking and virtual screening, can predict potential protein targets for this compound based on its chemical structure. nih.gov These in silico predictions can then be experimentally validated using techniques like biochemical assays and cell-based studies. nih.gov Furthermore, network pharmacology can be employed to analyze the complex biological pathways that may be modulated by this compound, providing insights into its mechanism of action. nih.gov This synergistic approach, combining the predictive power of computational tools with the empirical evidence from wet lab experiments, is crucial for accelerating the process of target identification and mechanism elucidation. ardigen.comnih.govresearchgate.net

Potential for this compound and its Analogs as Lead Compounds in Fundamental Biological Research

Natural products like this compound often serve as valuable tools for probing fundamental biological processes. nih.gov Their unique chemical structures and specific biological activities can be used to dissect complex cellular pathways. beilstein-journals.org this compound and its future analogs have the potential to become important lead compounds in various areas of biological research. libretexts.orgmdpi.com

For instance, if this compound is found to inhibit a specific enzyme or protein, it could be used as a chemical probe to study the function of that protein in different cellular contexts. This type of "action research," where a molecule is used to perturb a biological system to understand its workings, is a powerful approach in modern biology. westernsydney.edu.auscribbr.co.ukquestionpro.comemeraldgrouppublishing.comwikipedia.org The development of a suite of this compound-based molecular probes could open up new avenues for investigating a wide range of biological questions, from cell signaling to metabolic regulation. The journey from a newly discovered natural product to a well-understood biological tool is a long one, but for this compound, the potential rewards are substantial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.